N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine
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Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is a systematic method of naming chemical substances, primarily based on the specific structure of the compound . The molecular formula represents the number and type of atoms in a molecule, while the structural formula shows the arrangement of the atoms .
Synthesis Analysis
Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This can include the starting materials, the type of reaction, the catalysts used, the reaction conditions (such as temperature and pH), and the yield .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used to determine the molecular structure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, molar mass, and spectral data. These properties can give insights into the compound’s stability, reactivity, and uses .Scientific Research Applications
Antiproliferative and Antimicrobial Properties
A study highlighted the antiproliferative and antimicrobial properties of newly synthesized Schiff bases derived from 1,3,4-thiadiazole compounds. The research found that certain compounds exhibited high DNA protective ability against oxidative stress and strong antimicrobial activity against specific bacteria. Additionally, one compound showed cytotoxicity on cancer cell lines, indicating potential for chemotherapy drug development (Gür et al., 2020).
Heterocyclic Chemistry
Another study focused on the chlorine displacement of heterocyclic halides by enolate-oxygen, leading to the synthesis of 1,3-oxathiol-2-imines from 5-chloro-1,2,4-thiadiazol-3(2H)-ones. This research contributes to the understanding of heterocyclic chemistry and provides a foundation for further chemical synthesis involving thiadiazoles (L'abbé et al., 1994).
Synthesis and Biological Activity
Further investigation into the synthesis of pyrimidine-linked pyrazole heterocyclics and their insecticidal and antibacterial potential was conducted. This study underscores the importance of thiadiazole derivatives in developing compounds with potential biological applications, including pest control and bacterial infections (Deohate & Palaspagar, 2020).
CO2 Absorption
Research on precipitating non-aqueous amine systems for CO2 absorption using 2-amino-2-methyl-1-propanol explored alternatives to N-methyl-2-pyrrolidone (NMP) to reduce health risks. This study demonstrates the environmental and industrial applications of thiadiazole derivatives, particularly in greenhouse gas control (Karlsson et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
N,N-dimethyl-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3OS/c1-7-11-10(15-12-7)14-9-6-4-5-8(9)13(2)3/h8-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZDWQVDKHQLFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=N1)OC2CCCC2N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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